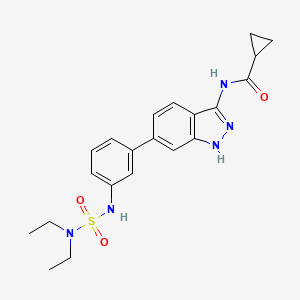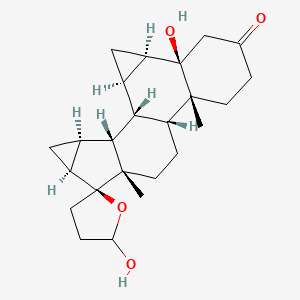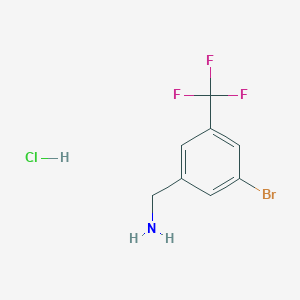![molecular formula C22H17FN4O B1450785 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol CAS No. 1006492-56-3](/img/structure/B1450785.png)
4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
Overview
Description
4-Fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol, also known as 4F-PY, is a synthetic compound with a variety of applications in scientific research. It is a member of the pyrazole family and is a powerful inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and thromboxane A2 synthase, making it a useful tool in the study of biochemical pathways. In addition, 4F-PY has been used to study the effects of oxidative stress, inflammation, and other physiological processes, as well as to develop new therapeutic strategies.
Scientific Research Applications
Synthesis and Chemical Properties
- Versatile Building Blocks : The compound has been utilized in the synthesis of various fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, and benzothiopyranones. Its versatility in forming different products under varying conditions highlights its importance in chemical synthesis (Shi, Wang, & Schlosser, 1996).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Studies have demonstrated the antimicrobial potency of compounds synthesized using components like 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one, indicating potential applications in combating microbial infections (Mistry, Desai, & Desai, 2016).
- Fungicidal Activity : Certain derivatives of 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol have shown moderate activity against fungi like Rhizoctonia solani, suggesting their use in the development of new fungicides (Liu et al., 2014).
Pharmaceutical Research
- Cancer Treatment : Some derivatives of this compound have been explored for their potential use in treating cancer, highlighting the compound's significance in pharmaceutical research (Miles et al., 1958).
- Antimycobacterial Properties : Studies have shown that certain derivatives exhibit effective antimycobacterial activities, suggesting potential therapeutic applications in treating tuberculosis (Ali & Yar, 2007).
Materials Science
- Sensitized Luminescence : Research indicates that some pyrazolone-based derivatives can be used to create sensitized luminescence, potentially useful in materials science applications (Raj, Manoj, & Vinod, 2018).
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Hydrazines
are a class of organic compounds with the formula R2N-NR2. They are used in many chemical reactions due to their nucleophilic properties . Hydrazine derivatives have been synthesized and evaluated for various biological activities .
properties
IUPAC Name |
2-[(Z)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O/c23-17-11-12-21(28)20(13-17)22(26-25-18-7-3-1-4-8-18)16-14-24-27(15-16)19-9-5-2-6-10-19/h1-15,25,28H/b26-22- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVURSMDYJFJJK-ROMGYVFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=C(C=CC(=C2)F)O)C3=CN(N=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=C(C=CC(=C2)F)O)/C3=CN(N=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



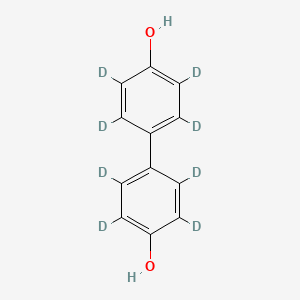
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)

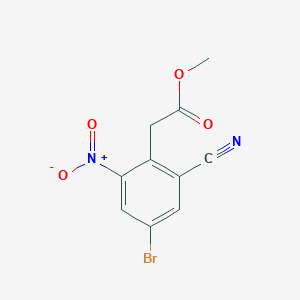
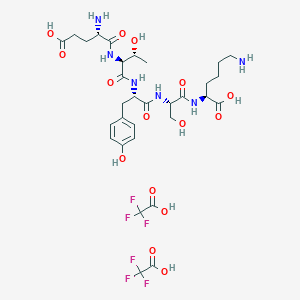
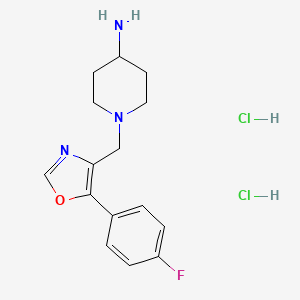
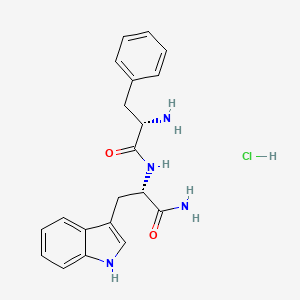
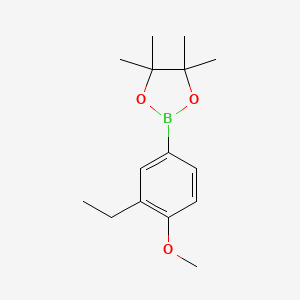

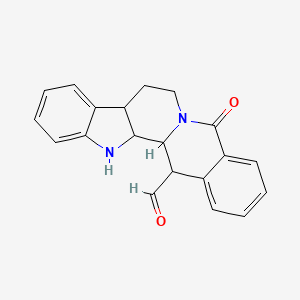
![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
